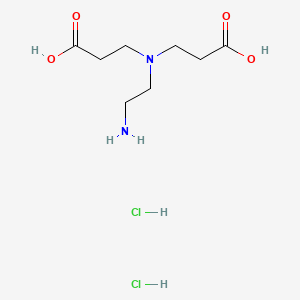
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (THNAA) is a naturally occurring compound found in the human body, as well as in a variety of plants and animals. It is a structural analog of the neurotransmitter acetylcholine and is believed to play a role in the regulation of neuronal activity. THNAA is a lipophilic compound and is easily absorbed through the skin, making it an attractive candidate for topical drug delivery. In addition, its low toxicity, low cost, and ease of synthesis make it an attractive compound for a variety of scientific research applications.
Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of Application : 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the development of drugs for the treatment of bacterial infections .
- Methods of Application : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
- Results or Outcomes : Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
Materials Science
- Summary of Application : This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Methods of Application : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atom-economical approaches .
- Results or Outcomes : Due to the wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Synthesis of alpha (V)beta (3) antagonists
- Summary of Application : The preparation of 3- (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine 2a and 3- [ (7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine 2b, key intermediates in the synthesis of alpha (V)beta (3) antagonists, is described .
- Methods of Application : The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .
- Results or Outcomes : The synthesis of alpha (V)beta (3) antagonists was successful .
Anticancer Properties
- Summary of Application : Some 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : These compounds have shown promising results in preclinical studies for their anticancer properties .
Analgesic Effect
- Summary of Application : Some derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect .
- Methods of Application : The synthesis of these compounds involves heterocyclization with hydroxylamine hydrochloride .
- Results or Outcomes : The synthesized compounds have shown significant analgesic effects .
Anti-Human Immunodeficiency Virus (HIV) Properties
- Summary of Application : Some 1,6-naphthyridines have applications as anti-HIV agents .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : These compounds have shown promising results in preclinical studies for their anti-HIV properties .
Anticancer Properties
- Summary of Application : Some 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : These compounds have shown promising results in preclinical studies for their anticancer properties .
Analgesic Effect
- Summary of Application : Some derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect .
- Methods of Application : The synthesis of these compounds involves heterocyclization with hydroxylamine hydrochloride .
- Results or Outcomes : The synthesized compounds have shown significant analgesic effects .
Anti-Human Immunodeficiency Virus (HIV) Properties
- Summary of Application : Some 1,6-naphthyridines have applications as anti-HIV agents .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results or Outcomes : These compounds have shown promising results in preclinical studies for their anti-HIV properties .
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)6-8-4-3-7-2-1-5-11-10(7)12-8/h3-4H,1-2,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUZBPRQFCHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626583 | |
| Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid | |
CAS RN |
445490-61-9 | |
| Record name | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 445490-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)